molecular formula C8H10ClNO2 B1182302 Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1210713-28-2

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B1182302
CAS No.: 1210713-28-2
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Description

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride ( 1210713-28-2) is a chemical compound of significant interest in pharmaceutical research and development. It is recognized as a key synthetic intermediate in the preparation of more complex active pharmaceutical ingredients. Research indicates its specific application in the synthesis of Lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression . Its role in this context underscores its value in constructing the piperazine-containing molecular structure of modern neuropsychiatric drugs. The compound has a molecular formula of C6H12Cl2N2S and a molecular weight of 215.14 g/mol . It is typically supplied as a solid and should be stored in a sealed container under dry conditions at 2-8°C to ensure stability . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-8-4-6(9-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJZEQERCVTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotection of Isoindole-1,3-Dione Precursors

The most documented method involves hydrolyzing 2-[(2-methyl-5-thiazolyl)methyl]isoindole-1,3-dione under strongly acidic conditions. Suspending the precursor in 6N HCl (8 mL per 210 mg substrate) and refluxing for 2.5 hours achieves phthalimide group removal, followed by 5-hour stirring at room temperature to complete the reaction. Basification with 2N NaOH precipitates impurities, enabling extraction of the free amine with methylene chloride (3 × 50 mL). After sodium sulfate drying and solvent evaporation, the crude product is obtained as a brown oil in 61% yield (70 mg from 210 mg starting material).

Critical Parameters:

  • Acid Strength: ≤6N HCl reduces side reactions while maintaining deprotection efficiency

  • Temperature Control: Reflux at 110-115°C prevents thiazole ring degradation

  • Workup Strategy: Sequential basification and extraction minimize amine hydrochloride formation during initial stages

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt by treatment with HCl gas in anhydrous ethanol or through stoichiometric addition of concentrated HCl (2 eq.) in ice-cold diethyl ether. VulcanChem's protocol emphasizes controlled protonation at 0-5°C to prevent exothermic decomposition, followed by rotary evaporation and recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v) to achieve >95% purity.

Characterization Data:

  • 1H NMR (D2O): δ 7.34 (s, 1H, Thiazole-H5), 4.11 (s, 2H, CH2NH), 2.45 (s, 3H, CH3), 1.70 (br s, 2H, NH2)

  • HPLC Purity: 98.2% (C18 column, 0.1% TFA in H2O/MeCN gradient)

Alternative Synthetic Strategies

Haloformate-Mediated Amination

A patent by Eli Lilly describes using methyl chloroformate to protect the amine intermediate before final deprotection:

  • React thiazol-5-yl-methanol with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as base (0°C, 2 h)

  • Purify the carbamate intermediate via silica gel chromatography (Hexanes/EtOAc 4:1)

  • Deprotect with HCl/dioxane (4N, 3 h) to yield the dihydrochloride salt

Advantages:

  • Improved crystallinity of intermediates

  • Higher reproducibility at multi-gram scale

Optimization of Critical Reaction Parameters

Acid Hydrolysis Conditions

Comparative studies reveal optimal HCl concentrations:

HCl ConcentrationReaction TimeYieldPurity
4N8 h48%89%
6N2.5 h61%92%
8N1.5 h59%85%

Data compiled from

Higher acid strength accelerates deprotection but increases ring-opening side reactions above 6N.

Solvent Systems for Salt Formation

Ethanol/water mixtures (9:1 v/v) give superior crystal morphology compared to pure ethanol or acetone, as demonstrated by XRPD analysis:

  • Crystal Size: 50-100 μm in ethanol/water vs. 10-20 μm in acetone

  • Hygroscopicity: 0.8% weight gain at 75% RH (ethanol/water) vs. 3.2% (acetone)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

MaterialCost/kgSource
2-Methyl-5-thiazolecarboxaldehyde$320TCI America
Isoindole-1,3-dione$185Sigma-Aldrich
Methyl chloroformate$45Alfa Aesar

Price data as of April 2025

The haloformate route adds $12.50/g in reagent costs but reduces purification expenses by 40% through crystalline intermediates.

Waste Stream Management

Each kilogram of product generates:

  • 8.2 L acidic aqueous waste (pH <1) requiring neutralization

  • 15 L methylene chloride for extraction (85% recovery possible)

  • 2.3 kg silica gel waste from column chromatography

Closed-loop solvent recovery systems can reduce methylene chloride usage by 70% in continuous flow setups.

Analytical Characterization Techniques

Spectroscopic Differentiation of Salts

Key markers distinguish the free base from dihydrochloride form:

ParameterFree BaseDihydrochloride
NH stretch (IR)3350-3250 cm⁻¹2700-2400 cm⁻¹
Cl⁻ content<0.1%32.8% (theory 33.1%)
TGA Decomposition158°C215°C

Data from

Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months) shows:

  • Free Base: 12% degradation (oxidation at thiazole S-atom)

  • Dihydrochloride: 3.2% degradation (hydrolysis to mercaptoimidazole)

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmaceutical Development

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is primarily investigated for its potential as a therapeutic agent. The thiazole ring structure is known for its diverse biological activities, making derivatives of this compound valuable in drug discovery and development.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been studied for its ability to inhibit various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Activity

The compound is also being explored for its anticancer properties. Studies have shown that thiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival. This makes this compound a subject of interest in the search for novel anticancer drugs .

Biological Research Applications

This compound is utilized in various biological studies to understand its interactions with biological systems.

Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies to evaluate its effect on different biochemical pathways. By inhibiting specific enzymes, researchers can better understand the mechanisms of diseases and the potential therapeutic effects of thiazole derivatives.

Interaction Studies

Interaction studies involving this compound focus on its effects on cellular processes. These studies help elucidate the compound's role in modulating biological responses and its potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains with MIC values ranging from 25–50 μg/mL .
Study 2Anticancer PotentialShowed moderate to good activity against cancer cell lines, indicating potential as an anticancer agent .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic pathways related to cancer and infection.

Mechanism of Action

The mechanism of action of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 2-methyl group in the target compound minimizes steric hindrance compared to analogs with 2,4-dimethyl () or 2-ethyl groups (). This may enhance its reactivity in nucleophilic substitutions. Ethyl vs. Methyl: The ethyl group in [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride increases lipophilicity (logP ~1.5 vs. Branched Chains: Compounds like [1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride () introduce conformational rigidity, which could affect binding to protein targets.

Physicochemical Properties

  • Solubility : All dihydrochloride salts exhibit high aqueous solubility (>50 mg/mL), critical for formulation in drug delivery .
  • Thermal Stability : Thiazoles with electron-donating groups (e.g., methyl) typically show higher thermal stability. For example, (2,4-dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride has a predicted boiling point of 231.8±23.0 °C (), comparable to the target compound.
  • pKa : The amine group in these compounds has a predicted pKa of 8.80±0.10 (), favoring protonation under physiological conditions.

Biological Activity

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. This configuration is crucial for its biological activity due to the electron delocalization within the ring, enhancing its reactivity with biological targets. The molecular formula is C6H10N2SC_6H_{10}N_2S with a molecular weight of approximately 142.22 g/mol .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.
  • Antiviral Properties : Preliminary studies suggest that this compound can inhibit viral replication, although the specific mechanisms remain under investigation. It may interact with viral proteins or host cell pathways critical for viral life cycles.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity appears to be dose-dependent, with significant effects observed at concentrations ranging from 10 µM to 50 µM in MTT assays .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered gene expression and metabolic processes in cells.
  • Cell Cycle Disruption : In cancer cells, it induces multipolar spindle formation during mitosis, leading to aberrant cell division and increased cell death. This effect is particularly pronounced in cells with centrosome amplification .
  • Interaction with Cellular Targets : The thiazole moiety allows for binding to various biomolecules, including enzymes and receptors, altering their function and contributing to the compound's overall biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication
CytotoxicInduces apoptosis in cancer cell lines

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the effects of this compound on various cancer cell lines using an MTT assay. Results indicated:

  • HepG2 Cells : Significant reduction in metabolic activity at concentrations above 25 µM.
  • HT-29 Cells : Induction of apoptosis was observed at 50 µM.
  • MCF-7 Cells : Notable cytotoxic effects were recorded at doses exceeding 30 µM.

These findings suggest that the compound could serve as a potential therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine with a thiazolylmethyl halide precursor (e.g., 5-(chloromethyl)-2-methyl-1,3-thiazole) in polar aprotic solvents like DMF or DMSO under reflux conditions. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid . Purity (>95%) is confirmed via HPLC and elemental analysis .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm the thiazole ring protons (δ 6.8–7.5 ppm) and methylene/methyl groups.
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (C7_7H12_{12}Cl2_2N2_2S, 227.16 g/mol).
  • X-ray crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures for absolute configuration determination .

Q. How is purity assessed, and what impurities are commonly observed?

Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Common impurities include unreacted thiazole precursors or byproducts from incomplete substitution. Residual solvents (e.g., DMF) are monitored using GC-MS .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., signal overlap) be resolved during structural analysis?

Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping proton signals. Cross-validate with X-ray diffraction data if single crystals are obtainable. For example, the methylene group adjacent to the thiazole ring may show coupling with the thiazole sulfur atom in HMBC .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Solvent selection : DMSO improves solubility of intermediates but may require stringent drying.
  • Catalysts : Triethylamine (TEA) or DMAP can accelerate substitution reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during salt formation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies (TGA/DSC) show degradation above 150°C. Hygroscopicity necessitates storage in anhydrous environments (<5% humidity). Long-term stability in aqueous solutions is pH-dependent; neutral buffers (pH 6–7) prevent hydrolysis of the thiazole ring .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cellular uptake : Radiolabeled analogs (e.g., 14^{14}C-methyl) tracked via scintillation counting.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How do structural analogs (e.g., ethyl-substituted thiazoles) compare in pharmacological activity?

Substituent effects are studied via SAR:

  • 2-Methyl vs. 2-Ethyl thiazoles : Ethyl groups increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.
  • Dihydrochloride vs. free base : Salt forms improve bioavailability in in vivo models .

Q. What methodologies identify metabolites in pharmacokinetic studies?

  • LC-MS/MS : Detect phase I metabolites (e.g., oxidation at the methyl group).
  • Microsomal assays : Rat liver microsomes identify CYP450-mediated transformations.
  • Stable isotope labeling : 13^{13}C-labeled compounds trace metabolic pathways .

Methodological Notes

  • Contradiction resolution : Conflicting solubility data (e.g., DMSO vs. water) may arise from polymorphic forms. Use powder XRD to identify crystalline variants .
  • Safety protocols : Handle dihydrochloride salts in fume hoods due to HCl release during decomposition .

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